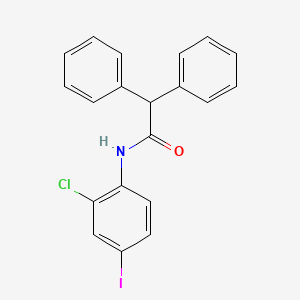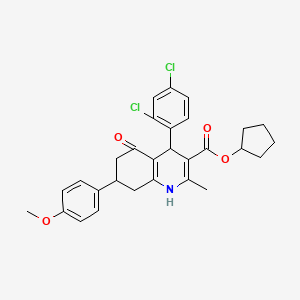
N-(2-chloro-4-iodophenyl)-2,2-diphenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-4-iodophenyl)-2,2-diphenylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CI-DPA or CIDA, and it is a member of the diphenylacetamide family of compounds. The synthesis of CI-DPA is a complex process that requires specialized skills and equipment.
作用機序
The mechanism of action of CI-DPA is not fully understood, but it is believed to involve the inhibition of acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for breaking down acetylcholine, a neurotransmitter that is involved in learning, memory, and other cognitive processes. By inhibiting these enzymes, CI-DPA may increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
CI-DPA has been shown to have several biochemical and physiological effects. In addition to its potential as an acetylcholinesterase and butyrylcholinesterase inhibitor, CI-DPA has also been shown to have anti-inflammatory and antioxidant properties. It has been studied as a potential treatment for several conditions, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
実験室実験の利点と制限
The advantages of using CI-DPA in lab experiments include its potential as a drug candidate for neurological disorders, its anti-inflammatory and antioxidant properties, and its ability to inhibit acetylcholinesterase and butyrylcholinesterase. However, the limitations of using CI-DPA in lab experiments include the complex synthesis method, potential hazards associated with the chemicals used in the process, and the need for specialized equipment and expertise.
将来の方向性
There are several potential future directions for the study of CI-DPA. These include further research into its mechanism of action, its potential as a treatment for neurological disorders, and its potential as a drug candidate for other conditions. Other potential future directions include the development of new synthesis methods for CI-DPA, the study of its pharmacokinetics and pharmacodynamics, and the exploration of its potential as a diagnostic tool for neurological disorders.
Conclusion:
In conclusion, CI-DPA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its complex synthesis method, potential as an acetylcholinesterase and butyrylcholinesterase inhibitor, anti-inflammatory and antioxidant properties, and potential as a drug candidate for neurological disorders make it a promising area of study. Further research is needed to fully understand the mechanism of action of CI-DPA and its potential as a treatment for various conditions.
合成法
The synthesis of CI-DPA involves several steps, including the reaction of 2,4-dichloroiodobenzene with phenylacetic acid in the presence of a catalyst. The resulting intermediate is then treated with an amine to produce CI-DPA. The synthesis of CI-DPA requires specialized equipment and expertise due to the potential hazards associated with the chemicals used in the process.
科学的研究の応用
CI-DPA has shown potential in various scientific research applications, including medicinal chemistry, drug discovery, and neuroscience. It has been studied as a potential inhibitor of several enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. CI-DPA has also been studied as a potential treatment for Alzheimer's disease and other neurological disorders.
特性
IUPAC Name |
N-(2-chloro-4-iodophenyl)-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClINO/c21-17-13-16(22)11-12-18(17)23-20(24)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUJFDSRCOIPOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B4968301.png)
![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4968306.png)
![N-[(4-methoxy-1-naphthyl)methyl]-2-(3-methoxyphenyl)ethanamine](/img/structure/B4968308.png)
![(3,5-dimethoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B4968316.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B4968317.png)
![5-(3,4-dimethoxyphenyl)-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4968321.png)
![1-[(4-bromophenoxy)acetyl]-4-(3-ethoxy-4-methoxybenzyl)piperazine oxalate](/img/structure/B4968325.png)
![5-(4-fluorophenyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4968333.png)

![2-[2-(methylamino)-1H-benzimidazol-1-yl]-1-phenylethanone hydrobromide](/img/structure/B4968352.png)
![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4968358.png)
![2-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4968366.png)
![1-ethyl-3-(hydroxymethyl)-4,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B4968367.png)
